molecular formula C13H17N3O3S B5355184 ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate

ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate

Cat. No.: B5355184
M. Wt: 295.36 g/mol
InChI Key: ONZWNODCFOLFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetate, also known as FITC-ethanolamine, is a fluorescent probe that has been widely used in scientific research. This compound has unique properties that make it a valuable tool in various fields such as biochemistry, cell biology, and pharmacology.

Mechanism of Action

Ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine works by covalently binding to amino groups on biomolecules such as proteins and nucleic acids. This covalent bond results in the formation of a fluorescent conjugate that can be detected using fluorescence microscopy or spectroscopy. The fluorescence of ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine is pH-dependent, which makes it a useful tool for studying the pH of intracellular compartments.
Biochemical and Physiological Effects
ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine has been shown to have minimal biochemical and physiological effects on cells. It does not affect cell viability, proliferation, or differentiation. However, it is important to note that the labeling of biomolecules with ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine may alter their function or localization. Therefore, it is crucial to carefully design experiments to minimize any potential artifacts.

Advantages and Limitations for Lab Experiments

The main advantage of ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine is its high specificity and sensitivity for labeling biomolecules. It is also relatively easy to use and can be applied to a wide range of experimental systems. However, there are some limitations to its use. For example, ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine is not suitable for labeling membrane lipids, and its fluorescence can be quenched in the presence of certain compounds such as glutathione. In addition, the pH sensitivity of ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine can be a disadvantage in experiments that involve changes in intracellular pH.

Future Directions

There are several future directions for the use of ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine in scientific research. One area of interest is the development of new derivatives of ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine that have improved properties such as increased brightness or pH stability. Another direction is the application of ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine in new experimental systems such as organoids or in vivo imaging. Finally, the combination of ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine with other labeling techniques such as CRISPR-Cas9 genome editing could lead to new insights into the function of biomolecules in living cells.
Conclusion
In conclusion, ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine is a valuable tool in scientific research due to its high specificity and sensitivity for labeling biomolecules. Its unique properties make it useful in various fields such as biochemistry, cell biology, and pharmacology. The synthesis of ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine is relatively straightforward, and its use has minimal biochemical and physiological effects on cells. However, there are some limitations to its use, and careful experimental design is required to minimize potential artifacts. Overall, ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine is a promising tool for studying the function and localization of biomolecules in living cells, and its future applications are exciting to consider.

Synthesis Methods

The synthesis of ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine involves the reaction of 5-(2-furyl)-4-isopropyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with ethanolamine to obtain ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine. The purity of the final product can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Scientific Research Applications

Ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine has been extensively used as a fluorescent probe to label various biomolecules such as proteins, nucleic acids, and lipids. This compound is particularly useful in studying the localization, trafficking, and dynamics of these biomolecules in living cells. ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine can also be used to measure the membrane potential of cells and to detect apoptotic cells. In addition, ethyl {[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetateamine has been used in drug discovery to screen for compounds that can modulate the activity of specific biomolecules.

Properties

IUPAC Name

ethyl 2-[[5-(furan-2-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-4-18-11(17)8-20-13-15-14-12(16(13)9(2)3)10-6-5-7-19-10/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZWNODCFOLFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C(C)C)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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